molecular formula C6H8N2O2 B1629348 pyrimidine-4,6-diyldimethanol CAS No. 50345-29-4

pyrimidine-4,6-diyldimethanol

Cat. No.: B1629348
CAS No.: 50345-29-4
M. Wt: 140.14 g/mol
InChI Key: XRDABWBYKZICRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine-4,6-diyldimethanol is a pyrimidine derivative featuring two methanol (-CH₂OH) groups at the 4- and 6-positions of the pyrimidine ring. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating inferences from structurally related pyrimidine derivatives.

Properties

CAS No.

50345-29-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

[6-(hydroxymethyl)pyrimidin-4-yl]methanol

InChI

InChI=1S/C6H8N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2

InChI Key

XRDABWBYKZICRF-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1CO)CO

Canonical SMILES

C1=C(N=CN=C1CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-diyldimethanol can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Pyrimidine derivative.

    Reagent: Formaldehyde.

    Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide.

    Product: this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: pyrimidine-4,6-diyldimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: pyrimidine-4,6-diyldimethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds.

Biology: In biological research, this compound is used to study the metabolism and function of pyrimidine derivatives in living organisms. It can be incorporated into nucleic acids or other biomolecules to investigate their roles in cellular processes.

Medicine: The compound has potential applications in drug development, particularly in the design of antiviral, anticancer, and antimicrobial agents. Its structural similarity to nucleotides makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of pyrimidine-4,6-diyldimethanol involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA and RNA synthesis. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Nucleic Acids: Incorporation into DNA or RNA, affecting replication and transcription.

    Enzymes: Interaction with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The presence of polar groups (e.g., -OH, -NH₂, HCl salt) enhances aqueous solubility, as seen in 2-(aminomethyl)pyrimidine-4,6-diol hydrochloride . This compound’s diol structure would likely exhibit similar hydrophilicity.
  • Synthetic Utility: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate demonstrates how sulfur and ether substituents can modulate bioactivity . The diol groups in this compound may facilitate covalent bonding or hydrogen-bonding interactions in drug design.
2.3. Pharmacological and Industrial Relevance
  • Bioactivity: Thioether and thietan-3-yloxy substituents (e.g., in compound 1 ) are linked to antimicrobial properties. This compound’s diol groups might mimic sugar moieties in antiviral or enzyme-targeting agents.
  • Industrial Use: 4,6-Dimethyl-2-hydroxypyrimidine is a precursor in agrochemicals , while pyridine-based alcohols (e.g., (5,6-dimethoxypyridin-2-yl)methanol ) highlight structural parallels for functional material design.

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